2-O-(b-D-Galactopyranosyl)-D-xylopyranose
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Overview
Description
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is a disaccharide composed of a galactose and a xylose molecule linked through a glycosidic bond. . It is a significant molecule in the field of carbohydrate chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose typically involves the glycosylation of a xylose derivative with a galactose donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like a Lewis acid (e.g., BF3·Et2O) to promote the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-O-(b-D-Galactopyranosyl)-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or bromine water can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acylation or alkylation reagents such as acetic anhydride or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of uronic acids or aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2-O-(b-D-Galactopyranosyl)-D-xylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond and catalyze its cleavage or formation, respectively. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-O-(b-D-Galactopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of xylose.
2-O-(b-D-Galactopyranosyl)-D-galactopyranose: Contains two galactose units.
4-O-(b-D-Galactopyranosyl)-D-glucopyranose: Different linkage position and sugar units
Uniqueness
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is unique due to its specific glycosidic linkage and the combination of galactose and xylose units.
Properties
Molecular Formula |
C11H20O10 |
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Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(2,4,5-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2 |
InChI Key |
NTQWZXRSBBGWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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